2-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide
Description
This compound is a benzamide-coumarin hybrid featuring a benzofuran scaffold linked to a 6-isopropyl-substituted 2H-chromen-2-one (coumarin) moiety. The benzamide group is substituted with a fluorine atom at the ortho position, enhancing its electronic and steric profile. The molecular formula is inferred as C25H18FNO4 based on its structural components: a 2-fluorobenzamide (C7H4FNO), a benzofuran core (C8H5O), and a 6-isopropyl-2-oxochromen-4-yl group (C12H11O2). The isopropyl group at position 6 of the chromen ring likely increases lipophilicity, while the benzofuran linkage may influence conformational stability .
Properties
Molecular Formula |
C27H20FNO4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C27H20FNO4/c1-15(2)16-11-12-23-19(13-16)20(14-24(30)32-23)26-25(18-8-4-6-10-22(18)33-26)29-27(31)17-7-3-5-9-21(17)28/h3-15H,1-2H3,(H,29,31) |
InChI Key |
BFHUZWFCSCGGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chromen (Coumarin) Derivatives with Varied Aromatic Substituents
- 2-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide (CAS 923233-67-4): Shares the 2-fluorobenzamide and 6-isopropyl substituent but lacks the benzofuran linkage. Instead, the chromen is directly substituted with a 4-isopropylphenyl group. Molecular formula: C25H20FNO3; molecular weight: 401.43 g/mol .
- 3,4-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-6-yl]benzamide (F264-0170): Features a 4-methylphenyl substituent on the chromen and a 3,4-dimethoxybenzamide. Molecular formula: C25H20NO5; molecular weight: 401.44 g/mol . The methoxy groups improve solubility but may reduce membrane permeability compared to the fluorine-substituted target compound.
Benzamide Derivatives with Halogen and Alkoxy Modifications
- N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2): Substituted with a 2-fluorophenyl group on the chromen and a 2-methoxybenzamide. Molecular formula: C23H15FNO4 (inferred); molecular weight: ~396.37 g/mol. The 2-methoxy group may reduce metabolic stability compared to the 2-fluoro substituent in the target compound .
4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1):
Influence of Benzofuran vs. Phenyl Linkages on Molecular Properties
The target compound’s benzofuran bridge introduces rigidity and planar geometry, which could enhance π-π stacking interactions with biological targets.
Data Tables of Comparative Analysis
Biological Activity
2-Fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide (CAS Number: 921088-72-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 441.4 g/mol. The structure includes a fluorine atom, a benzamide moiety, and a chromenone derivative, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921088-72-4 |
| Molecular Formula | C27H20FNO4 |
| Molecular Weight | 441.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Biological Activity Overview
The biological activities of 2-fluoro-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide have been investigated in various studies, particularly focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds similar to this have shown IC50 values in the low micromolar range against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cell lines .
Mechanism of Action
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
- Induction of Apoptosis : Activation of caspase pathways has been observed, indicating that this compound can trigger programmed cell death in cancer cells .
Case Studies
- Study on Similar Compounds : A study involving derivatives of benzofuran and chromenone reported that certain substitutions led to enhanced anticancer activity, with IC50 values as low as 0.054 µM against A549 cells . This suggests that structural modifications can significantly impact biological efficacy.
- Molecular Docking Studies : Molecular docking studies indicate that the compound fits well into the colchicine binding site of β-tubulin, forming crucial interactions that stabilize the binding and enhance its inhibitory effect on tubulin polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
